Product packaging for 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione(Cat. No.:)

4-(3,3,3-Trifluoropropyl)oxane-2,6-dione

Cat. No.: B13576310
M. Wt: 210.15 g/mol
InChI Key: OLIWRRIOQAWQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3,3-Trifluoropropyl)oxane-2,6-dione is a high-purity chemical compound offered for research use only. This molecule features an oxane-2,6-dione core, a structure known to be a valuable synthon in organic synthesis , which is functionalized with a 3,3,3-trifluoropropyl chain. The presence of the trifluoropropyl group is significant, as this moiety is commonly incorporated into target molecules to modulate their electronic properties, lipophilicity, and metabolic stability, a strategy widely employed in medicinal and agrochemical research . While the specific biological profile of this compound requires further investigation, its structure suggests potential as a key intermediate. Researchers can leverage this compound in the synthesis of more complex molecules, particularly for introducing fluorine-containing segments into lactam, amino acid, or other heterocyclic systems. The compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle the material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F3O3 B13576310 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9F3O3

Molecular Weight

210.15 g/mol

IUPAC Name

4-(3,3,3-trifluoropropyl)oxane-2,6-dione

InChI

InChI=1S/C8H9F3O3/c9-8(10,11)2-1-5-3-6(12)14-7(13)4-5/h5H,1-4H2

InChI Key

OLIWRRIOQAWQDI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)OC1=O)CCC(F)(F)F

Origin of Product

United States

Chemical Reactivity and Transformational Pathways of 4 3,3,3 Trifluoropropyl Oxane 2,6 Dione

Nucleophilic Ring-Opening Reactions of the Anhydride (B1165640) Moiety

The oxane-2,6-dione ring is a derivative of glutaric anhydride. nih.gov The presence of two carbonyl groups connected by an oxygen atom creates highly electrophilic centers, making the molecule reactive towards a wide range of nucleophiles. The reaction mechanism typically involves the nucleophilic acyl substitution, where the nucleophile attacks one of the carbonyl carbons, leading to the cleavage of the C-O bond within the anhydride ring.

The reaction of 4-(3,3,3-trifluoropropyl)oxane-2,6-dione (B6158505) with alcohols or phenols results in the formation of monoesters of the corresponding dicarboxylic acid. This process, known as alcoholysis, is a common method for the synthesis of esters from cyclic anhydrides. nih.gov The reaction proceeds through a nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of the anhydride.

The regioselectivity of the attack can be influenced by both steric and electronic factors. The two carbonyl carbons in this compound are not equivalent due to the presence of the trifluoropropyl substituent at the C4 position. This can lead to the formation of two isomeric monoester products.

Table 1: Products of Esterification of this compound with a Generic Alcohol (R-OH)

ReactantProduct 1 (Attack at C2)Product 2 (Attack at C6)
This compound + R-OH5-carboxy-7,7,7-trifluoroheptanoic acid ester4-(3,3,3-trifluoropropyl)pentanedioic acid 1-ester

The reaction is often catalyzed by acids or bases to enhance the reaction rate. The choice of catalyst and reaction conditions can also influence the selectivity of the ring-opening.

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding amides. luxembourg-bio.comrsc.org This aminolysis reaction is generally faster than alcoholysis due to the higher nucleophilicity of amines compared to alcohols. The reaction proceeds via a similar nucleophilic acyl substitution mechanism, resulting in the ring-opening of the anhydride and the formation of an amide and a carboxylic acid functionality.

Similar to esterification, the reaction with amines can yield two isomeric products depending on which carbonyl group is attacked.

Table 2: Products of Amide Formation from this compound with a Generic Amine (R-NH2)

ReactantProduct 1 (Attack at C2)Product 2 (Attack at C6)
This compound + R-NH25-(carbamoyl)-7,7,7-trifluoroheptanoic acidN-substituted 4-(3,3,3-trifluoropropyl)pentanedioic acid 1-amide

The resulting amic acid can be cyclized to form an imide upon heating, often with the removal of water.

While amides are generally considered unreactive, they can be attacked by strong nucleophiles like metal hydrides and organolithium reagents. nih.gov The reaction of this compound with strong nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums) or hydrides (e.g., lithium aluminum hydride) is expected to result in the reduction of the carbonyl groups.

With reducing agents like lithium aluminum hydride, both carbonyl groups are likely to be reduced to alcohols, leading to the formation of a diol. The reaction with organometallic reagents could lead to the formation of keto-alcohols or diols, depending on the stoichiometry and reactivity of the reagent.

Influence of the Trifluoropropyl Substituent on Reactivity and Selectivity

The 3,3,3-trifluoropropyl group at the C4 position of the oxane-2,6-dione ring has a significant impact on the molecule's reactivity and the selectivity of its reactions. This influence is a combination of electronic and steric effects.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. rsc.org This inductive effect (-I) is transmitted through the propyl chain to the anhydride ring. As a result, the electron density at the carbonyl carbons is reduced, making them more electrophilic and thus more susceptible to nucleophilic attack. This enhanced electrophilicity can lead to faster reaction rates compared to the non-fluorinated analogue, glutaric anhydride.

The electron-withdrawing nature of the trifluoropropyl group can also influence the acidity of the resulting carboxylic acid products. The carboxyl group closer to the trifluoropropyl substituent will be more acidic.

The trifluoropropyl group is sterically bulky. This steric hindrance can influence the regioselectivity of the nucleophilic attack on the two non-equivalent carbonyl carbons. Nucleophiles may preferentially attack the less sterically hindered carbonyl carbon (C6), which is further away from the bulky trifluoropropyl group. This steric control can lead to a higher yield of one isomeric product over the other. The extent of this selectivity will depend on the size of the attacking nucleophile. Smaller nucleophiles may show less selectivity, while bulkier nucleophiles are expected to exhibit a higher preference for the less hindered carbonyl group.

Catalytic Transformations Involving the Anhydride Functionality

The oxane-2,6-dione ring is a key site for chemical modifications. Its reactivity can be enhanced and controlled through various catalytic methods, enabling a range of transformations.

Lewis Acid Catalysis

Lewis acids are effective catalysts for activating carbonyl compounds towards nucleophilic attack. wikipedia.org In the context of this compound, a Lewis acid would coordinate to one of the carbonyl oxygens of the anhydride. This coordination polarizes the carbonyl group, increasing its electrophilicity and rendering it more susceptible to attack by weak nucleophiles.

Common Lewis acids such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂) can be employed to catalyze reactions like Friedel-Crafts acylation, alcoholysis, and aminolysis. wikipedia.orgscience.gov For instance, in a Friedel-Crafts reaction with an aromatic substrate, the Lewis acid would activate the anhydride, facilitating the formation of a new carbon-carbon bond and leading to a keto-acid derivative. The choice of Lewis acid and reaction conditions can influence the regioselectivity of the ring-opening, although for a symmetrical starting material like an unsubstituted glutaric anhydride, this is not a factor. However, the presence of the trifluoropropyl substituent may introduce some degree of steric hindrance, potentially directing the nucleophilic attack to the less hindered carbonyl group.

Lewis Acid Nucleophile Potential Product Reaction Type
AlCl₃Benzene5-oxo-5-phenyl-4-(3,3,3-trifluoropropyl)pentanoic acidFriedel-Crafts Acylation
TiCl₄MethanolMethyl 5-hydroxy-2-(3,3,3-trifluoropropyl)pentanoateAlcoholysis
BF₃·OEt₂Aniline5-oxo-5-(phenylamino)-4-(3,3,3-trifluoropropyl)pentanoic acidAminolysis

This table presents hypothetical reaction outcomes based on general principles of Lewis acid catalysis.

Organocatalytic Activation

Organocatalysis offers a metal-free alternative for the activation of cyclic anhydrides. Chiral organocatalysts, such as thioureas and cinchona alkaloids, have been successfully used for the desymmetrization of meso-anhydrides through enantioselective alcoholysis, aminolysis, or thiolysis. nih.govacs.org These catalysts typically function through hydrogen bonding, activating the anhydride carbonyl group and facilitating the stereocontrolled addition of a nucleophile.

For this compound, which is a prochiral molecule, a chiral organocatalyst could enable the enantioselective ring-opening. For example, a chiral diamine-derived thiourea (B124793) catalyst could be used to promote the addition of an alcohol or an amine, yielding a chiral monoester or monoamide with high enantiomeric excess. nih.govacs.org This approach is particularly valuable for the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules. The co-polymerization of cyclic anhydrides with epoxides using organocatalysts is another emerging area, suggesting pathways to novel polyesters. rsc.org

Organocatalyst Nucleophile Potential Product Class Key Feature
Chiral ThioureaBenzyl alcoholChiral monoesterEnantioselective ring-opening
Cinchona AlkaloidAnilineChiral monoamideAsymmetric aminolysis
Tertiary Amine/PhosphineEpoxidePolyesterRing-opening co-polymerization

This table illustrates potential applications of organocatalysis based on established methodologies for cyclic anhydrides.

Derivatization Strategies of the Trifluoropropyl Group

The trifluoropropyl group provides another avenue for structural modification, allowing for the introduction of diverse functionalities.

Transformations at the Terminal CF₃ Group

The trifluoromethyl (CF₃) group is generally considered stable due to the high strength of the carbon-fluorine bond. nih.gov However, under specific conditions, it can be transformed into other functional groups. The strong electron-withdrawing nature of the CF₃ group makes the adjacent C-H bonds more acidic, potentially allowing for deprotonation and subsequent reaction with electrophiles. mdpi.comwikipedia.org

While direct transformation of an aliphatic CF₃ group is challenging, methods developed for aromatic trifluoromethyl groups might be adapted. For instance, reaction with strong Brønsted superacids can lead to the formation of acylium ions from trifluoromethyl-substituted arenes. nih.gov Although less studied for alkyl-CF₃ compounds, similar reactivity could potentially be explored. More established is the partial or complete reduction of the CF₃ group. Reagents like lithium aluminum hydride can, under harsh conditions, reduce a CF₃ group, though this is often accompanied by side reactions. Catalytic hydrogenation is generally ineffective for this transformation.

A more plausible strategy involves reactions that proceed via radical intermediates. Photoredox catalysis has emerged as a powerful tool for C-H functionalization, and it's conceivable that conditions could be developed to functionalize the C-H bonds adjacent to the CF₃ group. researchgate.net

Reagent/Condition Potential Transformation Product Functional Group Note
Strong SuperacidHydrolysis (hypothetical)Carboxylic acidHighly speculative for alkyl-CF₃
Reducing AgentsReduction-CH₂F, -CHF₂, -CH₃Requires harsh conditions
Radical InitiatorsRadical reactionVarious derivativesPlausible pathway for functionalization

This table outlines hypothetical transformations of the CF₃ group based on its known chemical properties.

Functionalization of the Propyl Linker

The propyl linker between the oxanedione ring and the trifluoromethyl group offers several possibilities for functionalization. The methylene (B1212753) group adjacent to the electron-withdrawing CF₃ group (the α-position) is activated towards deprotonation. A strong base could be used to generate a carbanion at this position, which can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds.

Furthermore, radical-based C-H functionalization methods could be employed to introduce functionality at any of the three methylene groups of the propyl chain. researchgate.net The selectivity of such reactions would depend on the specific catalyst and reaction conditions used. For instance, some catalytic systems show a preference for the functionalization of the most electron-deficient C-H bonds, which in this case would be the methylene group α to the CF₃ group.

Another approach could involve the use of enzymes or biomimetic catalysts for selective C-H oxidation, leading to the introduction of hydroxyl groups, which can then be further derivatized.

Position on Propyl Linker Reagent/Method Potential Functionalization
α to CF₃Strong Base + ElectrophileAlkylation, Aldol addition
α, β, or γRadical C-H FunctionalizationHalogenation, Arylation
Any positionBiocatalytic OxidationHydroxylation

This table summarizes potential strategies for functionalizing the propyl linker based on modern synthetic methods.

Spectroscopic and Structural Investigations for Mechanistic Insights

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis during Reactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly effective for identifying functional groups and monitoring their changes during a chemical process. For 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione (B6158505), the key functional groups are the cyclic anhydride (B1165640) and the trifluoropropyl moiety.

The cyclic anhydride group is expected to display two characteristic and strong carbonyl (C=O) stretching bands in the IR spectrum. By analogy with glutaric anhydride, these bands would likely appear around 1820-1780 cm⁻¹ and 1775-1740 cm⁻¹. nih.gov The higher frequency band corresponds to the symmetric stretching mode, while the lower frequency band is due to the asymmetric stretching mode. The presence of these two distinct peaks is a hallmark of a cyclic anhydride. Additionally, a C-O-C stretching vibration from the anhydride ring is expected in the 1300-1200 cm⁻¹ region.

The trifluoropropyl group introduces strong C-F stretching vibrations, which are typically observed in the 1350-1100 cm⁻¹ range. nih.gov These bands can be intense and may sometimes overlap with other signals in the fingerprint region.

During a reaction, such as the ring-opening of the anhydride by a nucleophile (e.g., an alcohol or amine), vibrational spectroscopy can provide real-time monitoring. The disappearance of the characteristic double carbonyl peaks of the anhydride and the appearance of new bands, such as a broad O-H stretch (around 3300 cm⁻¹) and a new ester or amide carbonyl stretch (around 1735 cm⁻¹ or 1650 cm⁻¹, respectively), would signal the progress of the reaction. This allows for kinetic and mechanistic studies by observing the rate of change of these specific functional group absorptions.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Anhydride C=O Symmetric Stretch 1820 - 1780 Strong
Anhydride C=O Asymmetric Stretch 1775 - 1740 Strong
Trifluoromethyl C-F Stretch 1350 - 1100 Strong
Anhydride C-O-C Stretch 1300 - 1200 Medium-Strong

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation and detailed insights into its stereochemistry and conformation.

In ¹H NMR, distinct signals would be expected for the protons on the oxane ring and those on the trifluoropropyl side chain. The protons on the carbon adjacent to the CF₃ group (α-CH₂) would appear as a quartet due to coupling with the three fluorine atoms, while the protons on the subsequent carbon (β-CH₂) would be more complex. The protons on the heterocyclic ring would show chemical shifts and coupling patterns dependent on their position relative to the electron-withdrawing oxygen and carbonyl groups.

¹³C NMR would show characteristic signals for the carbonyl carbons around 170 ppm. The carbons of the trifluoropropyl side chain would be clearly identifiable by their coupling to the fluorine atoms; the CF₃ carbon would appear as a quartet with a large ¹JCF coupling constant.

¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov A single signal would be expected for the three equivalent fluorine atoms of the CF₃ group. This signal would appear as a triplet due to coupling with the two adjacent protons of the CH₂ group, providing direct evidence for the -CH₂CF₃ moiety.

Table 2: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ) Predicted Multiplicity Coupling Constant (J) Assignment
¹H 3.0 - 2.5 ppm Multiplet - H-3, H-5 (CH₂)
2.8 - 2.4 ppm Multiplet - H-4 (CH)
2.5 - 2.1 ppm Quartet of Triplets ³JHF, ³JHH -CH₂-CF₃
2.1 - 1.7 ppm Multiplet - -CH₂-CH₂-CF₃
¹³C ~170 ppm Singlet - C=O (C-2, C-6)
~125 ppm Quartet ¹JCF ≈ 275 Hz -CF₃
~35 ppm Quartet ²JCF ≈ 30 Hz -CH₂-CF₃
~30 ppm Singlet - C-3, C-5
~28 ppm Singlet - C-4
~20 ppm Triplet ³JCF ≈ 4 Hz -CH₂-CH₂-CF₃

| ¹⁹F | -60 to -70 ppm | Triplet | ³JFH ≈ 10 Hz | -CF₃ |

Note: Predicted values are estimates based on standard chemical shift ranges and data for similar structural motifs.

NMR is crucial for determining the regioselectivity of reactions involving the unsymmetrical anhydride ring. For example, in a ring-opening reaction with a nucleophile, attack can occur at either the C-2 or C-6 carbonyl group. These two pathways would lead to two different regioisomeric products. ¹H and ¹³C NMR can distinguish between these isomers by analyzing the chemical shifts of the atoms in the newly formed ester/amide and carboxylic acid moieties. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), could definitively establish the connectivity by showing correlations between the nucleophile's protons and the specific carbonyl carbon it attacked.

The six-membered oxane ring in this compound is not planar and likely adopts a chair or twist-boat conformation. The bulky trifluoropropyl group can exist in either an axial or equatorial position. These conformers would be in dynamic equilibrium. At room temperature, this interconversion may be rapid on the NMR timescale, resulting in averaged signals. However, by using variable-temperature (VT) NMR, it may be possible to slow this process down. At low temperatures (the coalescence temperature), the single averaged signals for the ring protons could broaden and then resolve into two distinct sets of signals, one for each conformer. Analysis of the spectra at these low temperatures could allow for the determination of the energy barrier for ring inversion and the relative populations of the axial and equatorial conformers.

Mass Spectrometry for Reaction Intermediates and Product Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns. For this compound (C₈H₉F₃O₃), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 210.05. Characteristic fragmentation pathways would likely involve the loss of neutral molecules like CO (m/z 182) and CO₂ (m/z 166) from the anhydride ring. Cleavage of the trifluoropropyl side chain is also expected, leading to fragments corresponding to the loss of •CF₃ or the entire side chain. The detection of these specific fragments helps to piece together the molecular structure. In the context of reaction monitoring, MS can be coupled with chromatographic techniques (GC-MS or LC-MS) to identify products, byproducts, and potentially unstable intermediates in a reaction mixture.

X-ray Crystallography of Derivatives for Solid-State Structural Analysis (if applicable)

While no public crystal structure data is currently available for this compound, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of the compound or a stable derivative could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com

Such a study would unambiguously confirm the conformation of the oxane ring (e.g., a distorted chair) and the orientation (axial or equatorial) of the trifluoropropyl substituent in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which govern the crystal packing. This information is invaluable for computational modeling and for understanding the compound's physical properties.

Theoretical and Computational Chemistry Studies of 4 3,3,3 Trifluoropropyl Oxane 2,6 Dione

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules. For 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione (B6158505), these computational methods provide deep insights into its three-dimensional structure and the distribution of electrons, which in turn govern its reactivity and physical properties.

Conformational Analysis and Energy Landscapes

The flexibility of the oxane ring and the trifluoropropyl side chain in this compound results in a complex potential energy surface with multiple possible conformations. Conformational analysis, typically performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), is essential to identify the most stable geometries of the molecule. researchgate.netnih.gov

Interactive Table: Predicted Relative Energies of this compound Conformers

ConformerRing ConformationSubstituent PositionRelative Energy (kcal/mol)
1ChairEquatorial0.00
2ChairAxial2.5 - 4.0
3Twist-Boat-5.0 - 7.0

Note: These are hypothetical values for illustrative purposes and would need to be calculated using quantum chemistry software.

Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map of this compound would highlight regions of negative potential, typically around the electronegative oxygen atoms of the carbonyl groups and the fluorine atoms. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential, likely around the hydrogen atoms, indicate sites for nucleophilic attack.

Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are quantitative methods to determine the partial charges on each atom. These calculations would likely show significant negative charges on the oxygen and fluorine atoms and positive charges on the carbonyl carbons and the carbon atoms attached to the fluorine atoms. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity. mdpi.com

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. mdpi.com For reactions involving this compound, DFT can be used to map out the entire reaction pathway, including the structures of reactants, products, intermediates, and transition states. nih.gov

Transition State Characterization

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Identifying and characterizing the transition state is key to understanding the kinetics of a reaction. For a given reaction of this compound, DFT calculations can be used to locate the transition state structure. This is typically achieved by searching for a first-order saddle point on the potential energy surface. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Analysis

The reaction coordinate represents the path of minimum energy that connects the reactants to the products via the transition state. An Intrinsic Reaction Coordinate (IRC) calculation, starting from the transition state structure, can trace this path, providing a detailed picture of the geometric changes that occur during the reaction. This analysis helps to confirm that the identified transition state indeed connects the desired reactants and products and provides a deeper understanding of the reaction mechanism.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of new compounds. nih.gov

For this compound, DFT calculations can predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. d-nb.inforesearchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govmodgraph.co.uk The predicted spectra can be compared with experimental data to confirm the structure of the molecule. It is important to consider the effects of different conformers, as the observed spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. d-nb.infonih.gov

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks in the infrared (IR) and Raman spectra. The calculated vibrational modes can be animated to visualize the atomic motions associated with each frequency, aiding in the assignment of experimental spectral bands.

Interactive Table: Predicted Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)Key Vibrational Frequencies (cm⁻¹)Assignment
¹H2.0 - 4.5~1750C=O stretch
¹³C20 - 170~1100-1300C-F stretch
¹⁹F-70 to -60~1200C-O stretch

Note: These are hypothetical values for illustrative purposes and would need to be calculated using quantum chemistry software.

Molecular Dynamics Simulations to Understand Solution Behavior and Interactions

Information regarding molecular dynamics simulations specifically focused on this compound is not available in published scientific literature. This area of study remains to be explored by the scientific community. Molecular dynamics simulations would be a valuable tool to investigate the behavior of this compound in various solvents and its interactions with other molecules. Such studies could provide insights into its conformational preferences, solvation thermodynamics, and the nature of its intermolecular forces, which are crucial for understanding its chemical reactivity and potential applications.

Future research in this area would be beneficial for a more complete understanding of the physicochemical properties of this compound at a molecular level.

Role As a Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Trifluoropropylated Heterocycles

The oxane-2,6-dione core is chemically equivalent to glutaric anhydride (B1165640), a well-established reactant for forming heterocyclic systems. The anhydride functionality is susceptible to nucleophilic attack, leading to a ring-opening event that produces a bifunctional intermediate, primed for subsequent cyclization.

4-(3,3,3-Trifluoropropyl)oxane-2,6-dione (B6158505) is an ideal precursor for the synthesis of substituted δ-lactams (piperidin-2-ones), which are core structures in many natural products and pharmaceutically active compounds. The reaction typically proceeds via the nucleophilic addition of a primary amine or ammonia (B1221849) to one of the carbonyl groups of the anhydride. libretexts.org This ring-opening step forms a γ-amido-carboxylic acid intermediate. Subsequent intramolecular cyclization, often promoted by heat or a coupling agent, yields the six-membered lactam ring bearing the trifluoropropyl substituent.

Studies on analogous compounds, such as glutaric and 3-methylglutaric anhydride, have demonstrated the feasibility of this approach. For instance, the reaction between glutaric anhydride and imines like N-benzylidenebenzylamine has been shown to produce 1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, which can be further modified. researchgate.net A similar strategy using 3-methylglutaric anhydride has been employed in a modular synthesis of 2-oxopiperidines bearing multiple contiguous stereocenters. cwu.edu By analogy, this compound could react with various amines and imines to provide a direct route to a library of novel, fluorinated δ-lactams.

Table 1: Potential Synthesis of Trifluoropropylated Lactams

Reactant Intermediate Product Heterocycle Class
Primary Amine (R-NH₂) γ-(R-amido)-α-(trifluoropropyl)carboxylic acid N-substituted-4-(trifluoropropyl)piperidin-2-one δ-Lactam
Ammonia (NH₃) γ-Amido-α-(trifluoropropyl)carboxylic acid 4-(Trifluoropropyl)piperidin-2-one δ-Lactam

This table illustrates the potential reaction pathways based on the known reactivity of glutaric anhydrides.

The reactivity of the anhydride is not limited to nitrogen nucleophiles. Ring-opening with alcohols provides access to γ-ester-carboxylic acids. libretexts.org This intermediate is a versatile platform for creating other oxygen-containing heterocycles. For example, selective reduction of the carboxylic acid moiety followed by intramolecular transesterification would lead to the formation of a substituted δ-lactone. Furthermore, the intermediates derived from these reactions can undergo further transformations; for example, acid-tethered allylic 2-oxopiperidines, formed from the reaction with specific imines, can be subjected to halolactonization to generate fused bicyclic systems containing a new oxygen ring. cwu.edu

Scaffold for Incorporation of the Trifluoropropyl Group into Bioactive Molecules

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals. scribd.com The 3,3,3-trifluoropropyl group serves as a bioisostere of alkyl groups like isobutyl or neopentyl but with profoundly different electronic properties.

Applications in Polymer Chemistry and Material Science (e.g., as a monomer for specialized polymers)

Cyclic esters, lactones, and anhydrides are common monomers for ring-opening polymerization (ROP) to produce polyesters and other polymers. researchgate.netnih.gov this compound could potentially serve as a monomer or co-monomer in such polymerizations. The most common route for anhydride polymerization is the ring-opening alternating copolymerization with epoxides, which yields polyesters.

The incorporation of the 3,3,3-trifluoropropyl side chain into the polymer backbone would be expected to confer properties characteristic of fluorinated materials. These properties include:

Enhanced Thermal Stability: The high strength of the C-F bond can increase the degradation temperature of the polymer.

Hydrophobicity and Oleophobicity: Fluorinated polymers are known for their low surface energy, leading to materials that repel both water and oils.

Chemical Resistance: The electron-withdrawing nature of the fluorine atoms can protect the polymer backbone from chemical attack.

Modified Optical Properties: Fluorination typically lowers the refractive index of a polymer.

These characteristics make potential polymers derived from this monomer suitable for specialized applications such as high-performance coatings, advanced lubricants, and specialized optical materials.

Synthesis of Chiral Fluorinated Compounds using this compound as a Chiral Auxiliary or Precursor

This compound is a prochiral molecule, as the two carbonyl groups are diastereotopic. This feature makes it an excellent substrate for asymmetric synthesis, allowing for the creation of enantiomerically enriched fluorinated building blocks. doi.orgsemanticscholar.org

A primary strategy for this is the desymmetrization of the anhydride ring. This can be achieved by reacting the anhydride with a chiral, non-racemic alcohol. semanticscholar.orgacs.org The chiral nucleophile will preferentially attack one of the two carbonyl carbons, leading to a diastereoselective ring-opening and the formation of a chiral, non-racemic γ-ester-carboxylic acid. This resulting molecule, now containing a defined stereocenter, is a valuable intermediate for the synthesis of complex chiral targets. The degree of selectivity in such reactions often depends on the steric and electronic properties of both the anhydride substituent and the chiral alcohol. semanticscholar.org

Another approach involves using the title compound as a precursor to a substrate suitable for catalytic asymmetric reactions. For example, an unsaturated derivative could be synthesized and then subjected to enantioselective hydrogenation to establish the chiral center, a method that has proven effective for related glutaric acid derivatives. doi.org These methods provide a powerful pathway to chiral fluorinated compounds, which are of high value in the pharmaceutical and agrochemical industries.

Table 2: Approaches to Chiral Synthesis

Method Description Potential Product
Desymmetrization Ring-opening of the prochiral anhydride with a chiral, non-racemic nucleophile (e.g., an alcohol). semanticscholar.orgacs.org Enantiomerically enriched γ-ester-carboxylic acid.

| Catalytic Asymmetric Reaction | Conversion to a prochiral precursor (e.g., an α,β-unsaturated system) followed by an enantioselective reaction like hydrogenation. doi.org | Enantiomerically enriched 4-(trifluoropropyl)glutaric acid derivative. |

This table summarizes potential strategies for obtaining chiral compounds starting from this compound.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for its Transformations

The development of innovative catalytic systems is crucial for unlocking the synthetic potential of 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione (B6158505). Future research will likely focus on catalysts that can selectively activate and transform this molecule.

Recent advancements in catalysis for fluorinated compounds have showcased the use of transition metals and organocatalysts for C-F bond activation and the transformation of fluoro-aromatics. mdpi.comresearchgate.net While the trifluoropropyl group in the target molecule has a stable C-F bond, the oxane-2,6-dione ring offers multiple sites for catalytic transformations.

Areas of exploration for novel catalytic systems could include:

Ring-Opening Polymerization: Catalysts could be developed for the ring-opening polymerization of this compound to produce novel fluorinated polyesters. These polymers could possess unique thermal and chemical properties due to the presence of the trifluoropropyl group.

Asymmetric Catalysis: Chiral catalysts could be employed to achieve enantioselective transformations of the oxane-2,6-dione ring, leading to the synthesis of optically active fluorinated building blocks for pharmaceuticals and agrochemicals.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel transformations of the compound under mild reaction conditions. researchgate.net

Catalyst TypePotential TransformationAnticipated Benefits
Transition Metal Complexes (e.g., Rh, Pd, Ni)Ring-opening, Cross-coupling reactionsHigh efficiency and selectivity
Organocatalysts (e.g., N-heterocyclic carbenes)Asymmetric ring-opening, Acylation reactionsMetal-free, environmentally benign
Biocatalysts (e.g., lipases, esterases)Enantioselective hydrolysis/alcoholysisHigh stereoselectivity, green chemistry

Investigation of its Reactivity in Flow Chemistry and Microreactor Systems

Flow chemistry and microreactor technology offer significant advantages for the study and application of chemical reactions, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are challenging in traditional batch setups. rsc.org Investigating the reactivity of this compound in such systems is a promising avenue for future research.

The benefits of using flow chemistry for this compound could include:

Safer Handling of Reactive Intermediates: The small reaction volumes in microreactors allow for the safe generation and use of highly reactive intermediates that might be hazardous on a larger scale.

Precise Control over Reaction Parameters: The ability to precisely control temperature, pressure, and residence time can lead to higher yields and selectivities in reactions involving the oxane-2,6-dione ring. acs.org

High-Throughput Screening: Automated flow systems can be used to rapidly screen a wide range of reaction conditions and catalysts for the transformation of the target molecule, accelerating the discovery of new reactions and applications. durham.ac.uk

Flow Chemistry ApplicationResearch FocusPotential Outcome
Reaction OptimizationScreening of catalysts, solvents, and temperatures for ring-opening reactions.Identification of optimal conditions for selective transformations.
Synthesis of DerivativesSequential multi-step synthesis of derivatives in a continuous flow setup.Efficient and automated production of a library of related compounds. uc.pt
Kinetic StudiesReal-time monitoring of reaction kinetics to understand reaction mechanisms.Deeper insights into the reactivity of the fluorinated cyclic anhydride (B1165640).

Exploration of its Potential in Sustainable Chemistry and Biocatalysis

The principles of sustainable or "green" chemistry are increasingly important in chemical research and industry. Exploring the potential of this compound in this context could involve the use of environmentally benign solvents, renewable reagents, and biocatalysis.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. The application of biocatalysis to organofluorine compounds is a growing field of research. nih.gov

Future research in this area could focus on:

Enzymatic Ring-Opening: Screening for enzymes, such as lipases or esterases, that can catalyze the enantioselective ring-opening of the oxane-2,6-dione with various nucleophiles. This would provide a green route to chiral fluorinated building blocks.

Whole-Cell Biotransformations: Utilizing microorganisms to perform transformations on the molecule, potentially leading to the discovery of novel metabolic pathways and fluorinated products.

Use of Green Solvents: Investigating the reactivity and transformations of the compound in sustainable solvents like water, supercritical CO2, or bio-based solvents.

Advanced Spectroscopic Probes for its Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound is essential for its effective utilization. Advanced spectroscopic techniques can provide real-time insights into these processes.

Given the presence of the trifluoropropyl group, Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a particularly powerful tool. 19F NMR offers high sensitivity and a wide chemical shift range, making it ideal for monitoring the transformation of the fluorine-containing moiety during a reaction. rsc.org

Other spectroscopic methods that could be employed include:

Infrared (IR) Spectroscopy: For monitoring the disappearance of the anhydride carbonyl stretches and the appearance of new functional groups.

Mass Spectrometry (MS): For the identification of intermediates and products in complex reaction mixtures. nih.gov

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, particularly useful for in-situ monitoring in flow systems.

Spectroscopic TechniqueInformation GainedApplication
19F NMRChanges in the chemical environment of the trifluoropropyl group.Real-time monitoring of reaction kinetics and mechanism. researchgate.net
In-situ IR/RamanVibrational changes of functional groups (e.g., C=O, O-H).Monitoring the conversion of the cyclic anhydride.
Mass SpectrometryMolecular weight of reactants, intermediates, and products.Identification of reaction components and byproducts.

Synergistic Computational-Experimental Approaches for Enhanced Understanding of its Chemistry

The combination of computational chemistry and experimental studies provides a powerful strategy for a comprehensive understanding of the chemical behavior of molecules. This synergistic approach can be applied to this compound to predict its properties and guide experimental design.

Computational methods, such as Density Functional Theory (DFT), can be used to:

Predict Reactivity: Calculate the electron density and electrostatic potential to identify the most reactive sites on the molecule.

Elucidate Reaction Mechanisms: Model the energy profiles of potential reaction pathways to understand the mechanism of its transformations.

Simulate Spectroscopic Properties: Predict NMR and IR spectra to aid in the characterization of the molecule and its derivatives.

Experimental work can then be designed to verify these computational predictions, leading to a more efficient and targeted research process. For example, computational studies could predict the most likely site of nucleophilic attack on the oxane-2,6-dione ring, which could then be confirmed through targeted experiments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione, and how can reaction conditions be systematically optimized?

  • Methodology : Use orthogonal experimental design to screen variables (e.g., solvent polarity, temperature, catalyst loading) and apply regression analysis to identify critical factors. For example, reaction monitoring via thin-layer chromatography (TLC) and column purification (as in spirocyclotriphosphazene synthesis ) ensures reproducibility.
  • Key Considerations : Track trifluoropropyl group stability under acidic/basic conditions, as fluorinated moieties often influence reaction kinetics .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodology : Combine X-ray crystallography (for solid-state structure validation, as in phosphazene derivatives ) with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds and phase transitions.
  • Data Interpretation : Compare crystallographic data with computational models (e.g., density functional theory) to resolve discrepancies in bond angles or torsional strain caused by the trifluoropropyl group .

Q. What are the mechanistic implications of the trifluoropropyl substituent in ring-opening reactions?

  • Methodology : Perform kinetic studies using stopped-flow NMR or in situ FTIR to monitor nucleophilic attack on the oxane-dione core. Compare reactivity with non-fluorinated analogs to isolate electronic vs. steric effects .
  • Advanced Tip : Apply isotopic labeling (e.g., 18O^{18}\text{O}) to trace oxygen migration pathways during hydrolysis.

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the discovery of novel derivatives?

  • Methodology : Use quantum chemical calculations (e.g., DFT or ab initio) to predict transition states and intermediates, as demonstrated by ICReDD’s integrated computational-experimental workflows . Validate predictions with high-throughput screening of reaction parameters (e.g., solvent dielectric constants, Lewis acid catalysts).
  • Case Study : Apply machine learning to correlate substituent electronegativity with regioselectivity in dione functionalization .

Q. What statistical experimental designs are most effective for optimizing multi-step syntheses involving this compound?

  • Methodology : Implement factorial design (e.g., 2k2^k factorial) to evaluate interactions between variables like reaction time, temperature, and stoichiometry. For example, fractional factorial designs reduce experimental load while preserving resolution in complex pathways .
  • Data Contradictions : Use ANOVA to resolve conflicting results (e.g., yield vs. purity trade-offs) and identify dominant factors .

Q. How does the compound’s stereoelectronic profile influence its behavior in polymer or coordination chemistry applications?

  • Methodology : Conduct Hammett analysis to quantify electronic effects of the trifluoropropyl group on polymerization rates. Pair with X-ray absorption spectroscopy (XAS) to study metal-ligand interactions in coordination complexes .
  • Challenge : Differentiate between inductive (I-I) effects of the CF3_3 group and steric hindrance in macromolecular assemblies.

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology : Apply process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs), such as particle size distribution (via dynamic light scattering) and crystallinity . Use membrane separation technologies to purify intermediates, as outlined in CRDC subclass RDF2050104 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.